molecular formula C10H12N2O3 B14838261 3-Cyclopropoxy-2-ethyl-4-nitropyridine

3-Cyclopropoxy-2-ethyl-4-nitropyridine

Cat. No.: B14838261
M. Wt: 208.21 g/mol
InChI Key: YHHGJJNZEKLVOL-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-2-ethyl-4-nitropyridine is a substituted pyridine derivative designed for use as a versatile building block in organic synthesis and scientific research. Its structure incorporates three distinct functional groups—an ethyl group at position 2, a cyclopropoxy group at position 3, and a strongly electron-withdrawing nitro group at position 4—which collectively influence its steric, electronic, and solubility properties, making it a valuable scaffold for constructing more complex molecules . In chemical research, this compound serves as a key precursor. The nitro group, a strong electron-withdrawing moiety, polarizes the aromatic pyridine ring and can be selectively reduced to an amino group using reagents like hydrogen gas with a palladium on carbon catalyst, enabling access to novel amine derivatives and other substituted pyridines . In biological studies, nitropyridine derivatives of this type are investigated for their potential to interact with molecular targets. The proposed mechanism of action involves the interaction of its distinct substituents with enzymes or receptors; the nitro group may participate in redox reactions, while the cyclopropoxy and ethyl groups can significantly influence the compound's overall binding affinity and specificity . Furthermore, the unique geometry of the cyclopropoxy ring may provide enhanced binding specificity in drug design contexts, making it an interesting structure in medicinal chemistry research . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

3-cyclopropyloxy-2-ethyl-4-nitropyridine

InChI

InChI=1S/C10H12N2O3/c1-2-8-10(15-7-3-4-7)9(12(13)14)5-6-11-8/h5-7H,2-4H2,1H3

InChI Key

YHHGJJNZEKLVOL-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CC(=C1OC2CC2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-2-ethyl-4-nitropyridine typically involves the nitration of pyridine derivatives. One common method involves the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine

Industrial Production Methods

Industrial production methods for nitropyridine derivatives often involve continuous flow synthesis to ensure safety and efficiency. For example, the nitration of pyridine N-oxide with nitric acid (HNO3) and sulfuric acid (H2SO4) in a continuous flow system can produce 4-nitropyridine N-oxide, which can then be further reacted to introduce the desired substituents .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-2-ethyl-4-nitropyridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The cyclopropoxy and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Alkyl halides or alcohols in the presence of a base.

Major Products Formed

    Reduction: 3-Cyclopropoxy-2-ethyl-4-aminopyridine.

    Substitution: Various substituted pyridines depending on the reagents used.

Scientific Research Applications

3-Cyclopropoxy-2-ethyl-4-nitropyridine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-2-ethyl-4-nitropyridine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the cyclopropoxy and ethyl groups can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The nitro group at the 4-position (vs. 3- or 5-positions in analogs) may direct electrophilic attacks differently, influencing regioselectivity in further functionalization .
  • Functional Group Synergy : The combination of ethyl (electron-donating) and nitro (electron-withdrawing) groups creates a polarized aromatic system, which could enhance intermolecular interactions in crystal packing or ligand-receptor binding .

Key Findings :

  • The target compound’s synthesis likely faces challenges similar to ethyl-3-(3-nitropyridin-4-yl)-2-oxopropanoate, where steric bulk and competing pathways limit yields .
  • Methoxy-substituted nitropyridines achieve higher yields due to smaller substituents and optimized protocols .

Q & A

Q. What are the common synthetic routes for preparing 3-Cyclopropoxy-2-ethyl-4-nitropyridine, and how do reaction conditions influence yield?

Methodological Answer : The synthesis of pyridine derivatives often involves nucleophilic substitution and nitration steps. For example, cyclopropoxy groups can be introduced via alkoxy substitution at the pyridine ring using cyclopropanol under basic conditions (e.g., NaH or K₂CO₃). Nitration typically employs mixed acids (HNO₃/H₂SO₄), with regioselectivity influenced by existing substituents. Evidence from pyridine nitration studies shows yields ranging from 45% to 95%, depending on steric and electronic factors . Optimization may involve temperature control (e.g., 0–60°C) and stoichiometric ratios of reagents.

Q. How is this compound characterized, and what analytical techniques are critical for validation?

Methodological Answer : Characterization requires a multi-technique approach:

  • Melting Point (mp) : Used for preliminary purity assessment (e.g., mp ranges in for nitro-pyridines: 129–133°C) .
  • Spectroscopy :
    • ¹H/¹³C NMR : To confirm substituent positions and cyclopropane ring integrity (e.g., cyclopropane protons appear as multiplet signals at δ 0.76–0.96 ppm) .
    • IR : Detects functional groups like nitro (∼1520 cm⁻¹) and ether (∼1250 cm⁻¹).
    • MS (ESI) : Validates molecular weight (e.g., [M+1]⁺ peaks as in ) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

Methodological Answer : Discrepancies between observed and literature data (e.g., unexpected NMR splitting or IR bands) may arise from impurities, tautomerism, or solvent effects. Mitigation strategies include:

  • Purification : Recrystallization (e.g., ethanol/water mixtures in ) or column chromatography .
  • Cross-Validation : Use complementary techniques (e.g., X-ray crystallography for structural confirmation) .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values to identify positional isomers .

Q. What factors govern the regioselectivity of nitration in substituted pyridines, and how can this be applied to this compound?

Methodological Answer : Nitration in pyridines is directed by electron-donating groups (EDGs) and steric hindrance. For example, the cyclopropoxy group (EDG) at position 3 may direct nitration to position 4 (para to oxygen). However, steric effects from the ethyl group at position 2 could suppress reactivity. Experimental optimization might involve:

  • Competitive Nitration Studies : Comparing nitration outcomes in analogous compounds (e.g., 2-methoxy-4-methylpyridine in ) .
  • Kinetic vs. Thermodynamic Control : Adjusting reaction temperature and time to favor desired regioisomers.

Q. How can environmental interactions of this compound be studied, particularly adsorption on indoor surfaces?

Methodological Answer : Surface chemistry studies (e.g., ) recommend:

  • Microspectroscopic Imaging : Techniques like ToF-SIMS or AFM to map adsorption patterns on materials like glass or drywall .
  • Reactivity Assays : Exposing the compound to indoor oxidants (e.g., ozone) and monitoring degradation via HPLC or GC-MS.

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